Tris(4-chlorophenyl) phosphite

Descripción general

Descripción

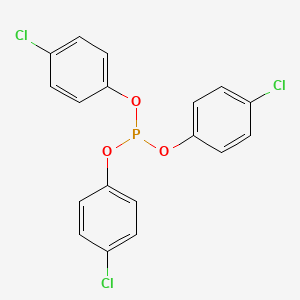

Tris(4-chlorophenyl) phosphite is a useful research compound. Its molecular formula is C18H12Cl3O3P and its molecular weight is 413.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tris(4-chlorophenyl) phosphite serves as a crucial reagent in various organic synthesis reactions. It is particularly noted for its role in:

- Cross-Coupling Reactions : This compound is employed as a ligand in several cross-coupling reactions, including:

- Synthesis of Chromans and Dienes : It enables the preparation of chromans and (E,E)-1,3-dienes through reactions involving γ-substituted allenoates and aldehydes .

Catalysis

This compound acts as a cocatalyst in various catalytic processes:

- Rhodium-Catalyzed Reactions : It aids in regioselective alkenylation of aromatic C-H bonds and hydrogenation reactions, enhancing selectivity and efficiency .

- Platinum-Catalyzed Reactions : Used in allylation reactions, which are critical for constructing complex organic molecules .

Material Science

In material science, this compound is utilized as a polymerization catalyst. Its properties facilitate the production of high-performance polymers, impacting sectors such as coatings, adhesives, and plastics .

Environmental Studies

Recent studies have investigated the environmental impact of tris(4-chlorophenyl) phosphine derivatives on biological systems. For instance, research has shown that these compounds can disrupt pancreatic development in zebrafish embryos, indicating potential endocrine-disrupting effects . This highlights the importance of assessing chemical safety and environmental impact.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Cross-coupling reactions (Buchwald-Hartwig, Suzuki) |

| Catalysis | Cocatalyst for rhodium and platinum reactions |

| Material Science | Polymerization catalyst for high-performance materials |

| Environmental Studies | Investigating biological impacts on aquatic life |

Case Study 1: Cross-Coupling Efficiency

In a study examining the efficiency of this compound in cross-coupling reactions, it was found that using this phosphine ligand significantly increased yields compared to traditional ligands. The study highlighted its effectiveness in forming stable carbon-nitrogen bonds under mild conditions.

Case Study 2: Environmental Impact Assessment

Research conducted on zebrafish exposed to tris(4-chlorophenyl) phosphine derivatives revealed significant morphological changes in pancreatic development. The study emphasized the need for comprehensive environmental assessments of chemical compounds used in industrial applications .

Propiedades

Número CAS |

5679-61-8 |

|---|---|

Fórmula molecular |

C18H12Cl3O3P |

Peso molecular |

413.6 g/mol |

Nombre IUPAC |

tris(4-chlorophenyl) phosphite |

InChI |

InChI=1S/C18H12Cl3O3P/c19-13-1-7-16(8-2-13)22-25(23-17-9-3-14(20)4-10-17)24-18-11-5-15(21)6-12-18/h1-12H |

Clave InChI |

AMGMFFUMIJRDGW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1OP(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.